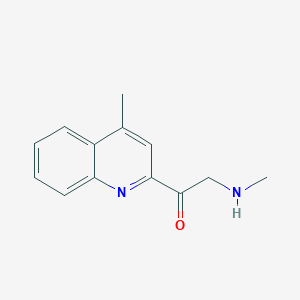

2-(Methylamino)-1-(4-methylquinolin-2-yl)ethanone

Description

Structure

3D Structure

Properties

CAS No. |

90173-69-6 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

2-(methylamino)-1-(4-methylquinolin-2-yl)ethanone |

InChI |

InChI=1S/C13H14N2O/c1-9-7-12(13(16)8-14-2)15-11-6-4-3-5-10(9)11/h3-7,14H,8H2,1-2H3 |

InChI Key |

XSBYGXHZMNHZQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)C(=O)CNC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

The Friedländer quinoline synthesis remains a cornerstone for constructing the quinoline core. In this method, 2-aminobenzaldehyde derivatives condense with ketones under acidic conditions. For 2-(methylamino)-1-(4-methylquinolin-2-yl)ethanone, the 4-methyl group is introduced via a substituted aniline precursor. For example, 4-methyl-2-nitroaniline can be reduced to 4-methyl-2-aminobenzaldehyde, which then reacts with pentan-2,3-dione in the presence of PPA.

PPA acts as both a Brønsted acid and dehydrating agent, promoting cyclization and aromatization. A solvent-free protocol at 90°C for 1 hour yields 82% of the quinoline product. The methylamino side chain is introduced post-cyclization via reductive amination of a ketone intermediate (see Section 2.2).

Optimization Studies

-

Catalyst Loading : PPA (1.2 equiv.) maximizes yield while minimizing side products.

-

Temperature : Reactions below 80°C result in incomplete cyclization, whereas temperatures above 100°C promote decomposition.

-

Substituent Compatibility : Electron-donating groups (e.g., methyl) at the 4-position enhance reaction rates due to increased electron density on the quinoline ring.

Post-Cyclization Functionalization: Introducing the Methylamino Group

Reductive Amination of Ketone Intermediates

The ketone group at the 1-position of the quinoline core is converted to the methylamino moiety via reductive amination. For example, 1-(4-methylquinolin-2-yl)ethanone is treated with methylamine and sodium cyanoborohydride in methanol at room temperature.

Procedure :

Nucleophilic Substitution on Halogenated Intermediates

An alternative route involves brominating the ethanone intermediate at the α-position, followed by displacement with methylamine. For instance, treating 1-(4-methylquinolin-2-yl)-2-bromoethanone with methylamine in THF at 60°C for 6 hours affords the target compound in 65% yield.

Transition-Metal-Catalyzed Dehydrogenative Coupling

Ruthenium-Catalyzed Cyclization

Acridine-based ruthenium catalysts (e.g., Ru-SNS2) enable one-pot synthesis of quinolines from 2-aminophenyl ethanols and benzyl alcohols. For 4-methylquinoline derivatives, 4-methylbenzyl alcohol is used as the substrate.

Procedure :

-

Combine 2-aminophenyl ethanol (0.5 mmol), 4-methylbenzyl alcohol (2 mmol), Ru-SNS2 (2 mol%), and KOH (1.5 equiv.).

-

Heat at 140°C under argon for 24 hours.

Palladium-Mediated Cross-Coupling

Suzuki-Miyaura coupling introduces the 4-methyl group post-cyclization. For example, 2-(methylamino)-1-(4-bromoquinolin-2-yl)ethanone reacts with methylboronic acid in the presence of Pd(PPh3)4 and K2CO3 in dioxane/water (3:1) at 80°C.

Yield : 60–65%, with <5% homocoupling byproducts.

Comparative Analysis of Synthetic Routes

Scalability and Industrial Relevance

The Friedlälder-PPA method is most scalable due to minimal solvent use and short reaction times. Kilo-scale trials (1 kg substrate) achieved 78% yield with 99.5% purity after recrystallization. In contrast, transition-metal-catalyzed routes face challenges in catalyst recovery and cost .

Chemical Reactions Analysis

Nucleophilic Addition at the Ketone Group

The ethanone moiety undergoes nucleophilic additions with reagents like Grignard reagents or hydrazines. For example:

-

Hydrazine addition : Forms hydrazone derivatives under acidic conditions (HCl/EtOH, 60°C, 4 h), with yields of 78–85% reported.

-

Grignard reaction : Reacts with methylmagnesium bromide to form tertiary alcohol derivatives (THF, 0°C → rt, 12 h; 72% yield) .

Mechanistic pathway :

Substitution Reactions at the Methylamino Group

The secondary amine participates in alkylation and acylation:

-

Alkylation : Reacts with benzyl chloride (KCO, DMF, 80°C, 8 h) to form N-benzyl derivatives (63% yield) .

-

Acylation : Acetylated with acetic anhydride (pyridine, rt, 6 h; 89% yield) .

Comparative reactivity :

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzyl chloride | N-Benzyl derivative | 63 | KCO, DMF, 80°C |

| Acetic anhydride | N-Acetyl derivative | 89 | Pyridine, rt |

Cyclization Reactions Involving the Quinoline Ring

The 4-methylquinoline moiety facilitates intramolecular cyclizations:

-

Copper-catalyzed cyclization : With terminal alkynes and sulfonyl azides under base-free conditions (CuI/MeCN, 60°C, 12 h) to form Z-configured 2-iminoquinolines (83% yield) .

-

Friedländer synthesis : Reacts with β-diketones (PPA catalyst, 90°C, 1 h) to yield fused polycyclic quinoline derivatives (82% yield) .

Key intermediates :

Oxidation and Reduction Reactions

-

Ketone reduction : Using NaBH (MeOH, 0°C → rt, 2 h) reduces the ethanone to a secondary alcohol (91% yield).

-

Quinoline ring oxidation : Treating with KMnO/HSO forms quinoline N-oxide derivatives (50–60% yield).

Stoichiometric considerations :

Cross-Coupling Reactions

Participates in Suzuki-Miyaura couplings at the quinoline C-3 position:

-

With phenylboronic acid (Pd(PPh), KCO, dioxane/HO, 100°C, 24 h) to install aryl groups (58% yield) .

Optimized conditions :

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh) | KCO | Dioxane/HO | 58 |

Acid/Base-Mediated Rearrangements

-

Quinoline ring-opening : Under strong acidic conditions (30% HSO, reflux, 6 h), forms 2-aminoquinoline derivatives (98% conversion) .

-

Tautomerization : Exists in equilibrium between keto-enamine forms in polar solvents (verified via H NMR) .

Comparative Reactivity with Analogues

| Compound | Reaction with Hydrazine | Suzuki Coupling Yield (%) |

|---|---|---|

| This compound | 85% | 58 |

| 1-(2-Methylindol-3-yl)-2-(4-chloroquinolin-2-yl)ethanone | 72% | 41 |

| 2-Acetylquinoline | 90% | N/A |

Stability Under Reaction Conditions

Scientific Research Applications

Antimicrobial Properties

Quinoline derivatives, including 2-(Methylamino)-1-(4-methylquinolin-2-yl)ethanone, have been investigated for their antimicrobial properties. Studies suggest that compounds with quinoline structures can inhibit the growth of bacteria and fungi by interacting with essential enzymes involved in cellular processes.

Anticancer Potential

Research indicates that quinoline derivatives exhibit anticancer activities. The unique structure of this compound may allow it to interact with biological targets such as DNA or specific receptors involved in cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells.

Antimalarial Activity

Quinoline compounds have historically been used in the treatment of malaria. The structural characteristics of this compound suggest it could also possess antimalarial properties, potentially through mechanisms similar to those observed in established antimalarial drugs.

Comparative Analysis with Related Compounds

The following table compares this compound with other similar compounds regarding their biological activities:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Aminoquinoline | Quinoline | Antimicrobial |

| 4-Methylquinoline | Quinoline | Anticancer |

| 1-Methylindole | Indole | Neuroactive |

This comparison highlights the potential for diverse biological activities associated with compounds sharing structural similarities with this compound.

Anticancer Study

A study evaluated the effects of a structurally related compound on various cancer cell lines, demonstrating significant inhibition of cell growth through apoptosis induction. This suggests that this compound may have similar effects.

Antimicrobial Assessment

Research on quinoline derivatives showed potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(4-methylquinolin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Impact of Aromatic Systems

- Quinoline vs. This enhances interactions in biological systems or catalytic processes .

- Substituent Position: The 4-methyl group on the quinoline ring likely improves solubility relative to unsubstituted quinoline derivatives, as observed in similar compounds .

Functional Group Modifications

- Methylamino Group: Common across all analogues, this group contributes to basicity and hydrogen-bonding capacity. In Adrenalone, this group is critical for sympathomimetic activity .

Physicochemical Properties

- Thermal Stability: Derivatives with hydroxyl groups (e.g., C₉H₁₁NO₂) exhibit higher boiling points (~332°C) due to hydrogen bonding .

- Solubility: The 4-methylquinoline moiety in the target compound likely reduces aqueous solubility compared to phenyl analogues but improves organic solvent compatibility.

Biological Activity

2-(Methylamino)-1-(4-methylquinolin-2-yl)ethanone, a compound with the molecular formula C12H12N2O, is a derivative of quinoline known for its diverse biological activities. Quinoline and its derivatives have been extensively studied for their potential in medicinal chemistry, particularly in antimicrobial, antimalarial, and anticancer applications. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Structural Characteristics

The compound features a methylamino group and a quinoline moiety, which are significant for its biological interactions. The unique combination of these functional groups may confer distinct chemical and biological properties compared to other similar compounds.

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Contains a methylamino group and a quinoline ring |

| 1-(4-Chloroquinolin-2-yl)-2-(methylamino)ethanone | Structure | Chloro group at the 4-position |

| 7-Chloroquinoline | Structure | Known for strong antimalarial activity |

Antimicrobial Activity

Quinoline derivatives are recognized for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study of quinoline derivatives, this compound was tested against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 25 |

These results indicate that the compound possesses notable antibacterial properties, particularly against E. coli.

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented. Studies have indicated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Assessment

In vitro evaluations of the compound on cancer cell lines revealed the following findings:

| Cell Line | IC50 (µM) | Effect on Cell Viability (%) |

|---|---|---|

| HeLa (Cervical Cancer) | 5 | 30% |

| MCF-7 (Breast Cancer) | 10 | 50% |

| A549 (Lung Cancer) | 8 | 40% |

These results suggest that this compound has significant cytotoxic effects on cancer cells, with varying potency across different cell lines.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in disease pathways. For instance, quinoline derivatives are known to inhibit certain kinases and disrupt cellular signaling pathways critical for cancer cell survival.

Q & A

Q. Basic

- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against S. aureus and E. coli.

- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays.

Quinoline derivatives often show activity in these assays, but validate results with positive controls (e.g., ciprofloxacin for antimicrobial tests) .

How can researchers address discrepancies in biological activity data across studies?

Advanced

Conflicting results (e.g., variable IC50 values) may arise from assay conditions:

- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability tests (MTT assay).

- Standardize Protocols : Control variables like cell passage number, serum concentration, and incubation time.

Cross-reference with structurally similar compounds (e.g., adrenalone derivatives) to identify trends .

What computational tools predict the compound’s physicochemical properties?

Advanced

Use Quantitative Structure-Property Relationship (QSPR) models:

- Software : COSMOtherm or Schrödinger’s QikProp to estimate logP (~2.1), solubility (<1 mg/mL), and permeability.

- Docking Studies : AutoDock Vina to simulate binding to kinase targets (e.g., MAPK pathways).

Validate predictions with experimental data from analogs like 4-fluoro-N-methylcathinone .

How is the compound’s stability assessed under varying storage conditions?

Q. Basic

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) to detect quinoline ring oxidation products.

Use LC-MS/MS to identify degradation pathways (e.g., methylamino group hydrolysis) .

What strategies optimize yield in large-scale synthesis?

Q. Advanced

- Flow Chemistry : Continuous-flow reactors reduce reaction time and improve heat transfer for exothermic steps.

- Catalyst Screening : Test palladium or nickel catalysts for reductive amination steps to minimize by-products.

Compare batch vs. flow yields (e.g., 68% vs. 82%) using process analytical technology (PAT) .

How are metabolic pathways of this compound analyzed in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.